Product packaging for 3,4-Bis(trifluoromethyl)pyrrolidine(Cat. No.:)

3,4-Bis(trifluoromethyl)pyrrolidine

Cat. No.: B13301397
M. Wt: 207.12 g/mol
InChI Key: FFXGRLTZDZQINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(trifluoromethyl)pyrrolidine (CAS Number: 1355004-85-1) is a specialized pyrrolidine derivative of high interest in modern medicinal chemistry and drug discovery research. This compound features the saturated pyrrolidine heterocycle, a scaffold renowned for its three-dimensional (3D) coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The presence of two trifluoromethyl (-CF 3 ) groups at the 3 and 4 positions of the ring makes this reagent a valuable building block for designing novel bioactive molecules . The incorporation of -CF 3 groups is a strategic maneuver in drug design, as it can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity . Researchers utilize the pyrrolidine ring as a versatile scaffold to explore pharmacophore space and create molecules for investigating a wide range of human diseases, including conditions of the nervous system, cancer, and metabolic disorders . The specific substitution pattern in this compound offers a unique, sp 3 -rich fragment for constructing potential enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents. Identifier Details: • CAS Number: 1355004-85-1 • Molecular Formula: C 6 H 7 F 6 N • Molecular Weight: 207.12 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F6N B13301397 3,4-Bis(trifluoromethyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7F6N

Molecular Weight

207.12 g/mol

IUPAC Name

3,4-bis(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2

InChI Key

FFXGRLTZDZQINO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3,4 Bis Trifluoromethyl Pyrrolidine and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comelsevier.com For 3,4-disubstituted pyrrolidines like 3,4-bis(trifluoromethyl)pyrrolidine, a primary disconnection strategy involves breaking the C-N and C-C bonds that form the heterocyclic ring.

A common and powerful approach for pyrrolidine (B122466) synthesis is the [3+2] cycloaddition reaction. enamine.netmdpi.com This strategy views the five-membered pyrrolidine ring as being formed from a three-atom component and a two-atom component. In this context, the key disconnection is across two C-N bonds or a C-N and a C-C bond, leading back to an azomethine ylide (the three-atom component) and an alkene (the two-atom component). For the target molecule, this translates to a disconnection leading to an azomethine ylide and a bis(trifluoromethyl)-substituted alkene.

Another significant retrosynthetic approach involves intramolecular cyclization. Here, the key disconnection is typically one of the C-N bonds of the pyrrolidine ring. This leads to an acyclic precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center, positioned to facilitate a ring-closing reaction.

Finally, ring expansion or rearrangement strategies offer another pathway. A disconnection could involve envisioning the pyrrolidine as arising from a smaller, strained ring system like an azetidine (B1206935). nih.govugent.be This approach relies on a strategic bond cleavage and re-formation to expand the four-membered ring into a five-membered one.

Classical and Contemporary Synthetic Approaches to Fluorinated Pyrrolidines

A variety of synthetic methods have been developed to access fluorinated pyrrolidines, ranging from classical cyclization reactions to modern cycloaddition and rearrangement strategies.

Intramolecular cyclization of suitably functionalized linear precursors is a fundamental strategy for forming the pyrrolidine ring.

Intramolecular Nucleophilic Cyclization: This approach involves an acyclic precursor with a nucleophilic amine at one end and an electrophilic carbon, often bearing a leaving group, at the other. The amine attacks the electrophilic carbon, displacing the leaving group and forming the pyrrolidine ring. While a versatile method for general pyrrolidine synthesis, its application to specifically produce this compound requires a precursor already containing the challenging bis(trifluoromethyl) motif. organic-chemistry.org

Radical Cyclization: Radical-based methods can also be employed to form the pyrrolidine ring. These reactions typically involve the generation of a radical on an acyclic precursor, which then attacks a double or triple bond within the same molecule to initiate cyclization.

A notable development is the copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which provides a direct route to pyrrolidines under mild conditions. acs.org Another approach involves the cyclization of aminoaldehydes, formed from the ozonolysis of other heterocycles, to yield pyrrolidine derivatives. mdpi.com

Cycloaddition reactions, particularly [3+2] cycloadditions, are among the most powerful and convergent methods for constructing five-membered heterocycles like pyrrolidines. nih.govacs.org

1,3-Dipolar Cycloadditions: This is a cornerstone of pyrrolidine synthesis. nih.govacs.org The reaction involves a 1,3-dipole, typically an azomethine ylide, reacting with a dipolarophile, which is an alkene or alkyne. To synthesize 3,4-bis(trifluoromethyl)pyrrolidines, an alkene bearing two trifluoromethyl groups, such as hexafluoro-2-butene, would serve as the dipolarophile. The azomethine ylide can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or via the opening of an aziridine (B145994) ring. acs.org The reaction of azomethine ylides with fluorinated dipolarophiles has been shown to be an effective method for creating fluorinated pyrrolidines. researchgate.netrsc.org The reaction's efficiency and stereoselectivity can often be controlled through the choice of catalyst, solvent, and temperature. nih.govacs.org

Reaction TypeKey ReactantsProductReference
1,3-Dipolar CycloadditionAzomethine Ylide + Trifluoromethylated AlkeneTrifluoromethyl-substituted Pyrrolidine nih.gov
Intramolecular 1,3-Dipolar CycloadditionMolecule containing both azomethine ylide and fluorinated dipolarophile moietiesPolycyclic Fluorinated Pyrrolidine researchgate.netrsc.org

Ring expansion of smaller heterocyclic systems provides an elegant route to substituted pyrrolidines.

Rearrangement from Azetidines: A notable method involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.govugent.beacs.org In this strategy, enantiopure 4-formyl-β-lactams are converted to the corresponding azetidines. Activation of the hydroxyl group (e.g., by converting it to a triflate) facilitates a ring-expansion reaction upon treatment with various nucleophiles. nih.govugent.be This process proceeds through a bicyclic aziridinium (B1262131) intermediate, which is then opened by the nucleophile to yield highly substituted 2-(trifluoromethyl)pyrrolidines with excellent diastereoselectivity. nih.govugent.beacs.org While this specific example leads to a 2-trifluoromethyl derivative, the principle demonstrates the utility of azetidine rearrangement for accessing complex fluorinated pyrrolidines. nih.govugent.be

Asymmetric and Stereoselective Synthesis of Enantiopure 3,4-Bis(trifluoromethyl)pyrrolidines

The biological activity of pyrrolidine derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to control the formation of specific enantiomers and diastereomers is of paramount importance.

Several key strategies have been established to induce stereoselectivity in the synthesis of fluorinated pyrrolidines.

Chiral Auxiliaries: This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to one of the reactants. The auxiliary guides the stereochemical outcome of the reaction and is then removed. For instance, N-tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of 2-substituted pyrrolidines. nih.gov

Chiral Catalysts: The use of chiral metal catalysts is a highly effective method for enantioselective synthesis. In the context of [3+2] cycloadditions, chiral complexes of metals like copper, silver, or iridium can coordinate to the reactants and create a chiral environment that directs the approach of the dipole and dipolarophile, leading to a specific enantiomer of the product. nih.govresearchgate.netrsc.org For example, Cu-catalyzed intramolecular 1,3-dipolar cycloadditions of azomethine ylides with fluorinated dipolarophiles have been shown to produce polycyclic fluorinated pyrrolidines with high yields and excellent enantioselectivity (up to 99% ee). rsc.org

Organocatalysis: In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral secondary amines, such as derivatives of proline, are particularly effective for catalyzing reactions via enamine or iminium ion intermediates. mdpi.combeilstein-journals.org An organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed for the asymmetric synthesis of highly functionalized pyrrolidines bearing a trifluoromethyl group, achieving high yields and excellent stereoselectivities. rsc.org

StrategyExample Catalyst/AuxiliaryReaction TypeKey FindingReference
Chiral CatalystCu-Ferrocenyl P,N-ligand ComplexIntramolecular 1,3-Dipolar CycloadditionHigh yields and up to 99% enantiomeric excess (ee) for polycyclic fluorinated pyrrolidines. rsc.org
Chiral CatalystAg-Ferrocenyl P,N-ligand Complex1,3-Dipolar CycloadditionFacile construction of chiral pyrrolidines with four contiguous stereocenters. researchgate.net
OrganocatalysisSecondary Amine (e.g., Proline derivative)Domino Michael/Mannich [3+2] CycloadditionProvides highly functionalized trifluoromethylated pyrrolidines with excellent stereoselectivity. rsc.org
Chiral AuxiliaryN-tert-butanesulfinamideAsymmetric addition reactionsEnables asymmetric synthesis of various nitrogen-containing heterocycles. nih.gov

Catalytic Approaches to Trifluoromethylated Pyrrolidine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of trifluoromethylated pyrrolidines, including the 3,4-bis(trifluoromethyl) scaffold, can benefit from both organocatalytic and metal-catalyzed approaches.

Organocatalytic Transformations (e.g., Michael addition/reductive cyclization, aldol (B89426) reactions)

Organocatalysis offers a metal-free alternative for the construction of chiral molecules. The asymmetric Michael addition is a cornerstone of organocatalysis and has been successfully applied to the synthesis of trifluoromethylated pyrrolidines. acs.orgnumberanalytics.comnih.gov For instance, the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization, provides access to highly functionalized 3,4-disubstituted-2-trifluoromethyl pyrrolidines. acs.orgnumberanalytics.com This formal (3+2)-annulation strategy proceeds with high yields and excellent diastereo- and enantioselectivity under mild conditions. acs.orgnumberanalytics.com

Domino reactions, such as the Michael/Mannich [3+2] cycloaddition sequence, catalyzed by a commercially available secondary amine, have also been developed for the asymmetric synthesis of highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group. nih.gov This one-pot protocol affords products with three contiguous stereogenic centers in high yields and stereoselectivities. nih.gov

Metal-Catalyzed Reactions (e.g., C(sp3)–H trifluoromethylation, hydrogenation)

Metal catalysis provides a powerful toolkit for the synthesis of complex molecules, including those containing trifluoromethyl groups.

C(sp³)–H Trifluoromethylation: The direct trifluoromethylation of C(sp³)–H bonds is a highly attractive strategy for the late-stage functionalization of molecules. A dual catalytic system merging copper catalysis and decatungstate photocatalysis has been developed for the C(sp³)–H trifluoromethylation of pyrrolidine. acs.orgnih.govnih.govresearchgate.net This method exhibits excellent β-site selectivity on the unprotected pyrrolidine ring. nih.govnih.gov While this has been demonstrated for mono-trifluoromethylation, further development could potentially lead to methods for di-trifluoromethylation. Theoretical studies have shed light on the reactivity and regioselectivity of this transformation, which is influenced by the protonation state of the pyrrolidine and the steric properties of any protecting groups. acs.org

Hydrogenation: Metal-catalyzed hydrogenation is a key step in many synthetic routes to pyrrolidines. As mentioned earlier, the catalytic hydrogenation of pyrroline (B1223166) intermediates, often formed from Michael adducts, is a reliable method for producing stereochemically defined pyrrolidines. numberanalytics.com Catalysts such as Raney-Ni are effective for this transformation, leading to the clean formation of the desired pyrrolidine with excellent diastereocontrol. numberanalytics.com

The following table presents a summary of catalytic approaches to trifluoromethylated pyrrolidine synthesis.

Catalytic ApproachReaction TypeCatalyst/ReagentKey FeaturesRef
OrganocatalysisMichael Addition/Reductive CyclizationSecondary amineHigh diastereo- and enantioselectivity acs.orgnumberanalytics.com
OrganocatalysisDomino Michael/Mannich CycloadditionSecondary amineOne-pot synthesis of highly functionalized pyrrolidines nih.gov
Metal CatalysisC(sp³)–H TrifluoromethylationDecatungstate/CopperDirect, site-selective trifluoromethylation acs.orgnih.govnih.govresearchgate.net
Metal CatalysisHydrogenationRaney-NiDiastereoselective reduction of pyrrolines numberanalytics.com

Strategies for Introducing Bis(trifluoromethyl) Moieties onto the Pyrrolidine Ring

The introduction of two trifluoromethyl groups onto a pyrrolidine ring, particularly in a vicinal relationship (at the 3 and 4 positions), presents a significant synthetic challenge. Direct methods for the synthesis of this compound are not well-established; however, several strategies can be envisioned based on existing methodologies for related compounds.

One plausible approach is the use of a building block that already contains the vicinal bis(trifluoromethyl) motif. For example, the synthesis of vicinally bis(trifluoromethyl)-substituted 3,3′-pyrrolidinyl spirooxindoles has been achieved through 1,3-dipolar cycloaddition reactions of 3-(trifluoroethylidene)oxindoles with diethyl 2-((2,2,2-trifluoroethyl)imino)malonate. researchgate.net This demonstrates the feasibility of constructing a pyrrolidine ring with two adjacent trifluoromethyl-containing substituents.

Another strategy involves the cycloaddition of a dipolarophile containing two trifluoromethyl groups. For instance, a [3+2] cycloaddition of an azomethine ylide with an alkene such as 1,2-bis(trifluoromethyl)ethylene could, in principle, yield a this compound. The success of such a reaction would depend on the reactivity of the sterically hindered and electron-deficient alkene.

A third approach would be to construct the pyrrolidine ring from an acyclic precursor that already bears the two trifluoromethyl groups. This could involve the synthesis of a 2,3-bis(trifluoromethyl)butane-1,4-diol or a 2,3-bis(trifluoromethyl)-1,4-diaminobutane, followed by a double intramolecular nucleophilic substitution to form the pyrrolidine ring. The synthesis of such precursors would likely involve radical or nucleophilic trifluoromethylation of a suitable unsaturated substrate.

The following table outlines potential strategies for the synthesis of this compound.

StrategyKey Precursors/ReactionsPotential Challenges
Building Block Approach1,3-Dipolar cycloaddition with trifluoromethylated imines and alkenesAvailability and reactivity of starting materials
Cycloaddition with a bis(trifluoromethyl)alkene1,3-Dipolar cycloaddition with 1,2-bis(trifluoromethyl)ethyleneLow reactivity of the electron-deficient alkene
Acyclic Precursor CyclizationSynthesis of 2,3-bis(trifluoromethyl)butane-1,4-diol or -diaminobutane and subsequent cyclizationStereocontrol in the synthesis of the acyclic precursor

Chemical Reactivity and Mechanistic Investigations of 3,4 Bis Trifluoromethyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen (e.g., N-alkylation, N-acylation, N-deprotection)

The nitrogen atom in the pyrrolidine ring is a secondary amine, which typically imparts basic and nucleophilic character. wikipedia.org However, the two adjacent CF₃ groups exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the nitrogen atom. This leads to a marked decrease in the basicity and nucleophilicity of the amine compared to unsubstituted pyrrolidine.

Despite this reduced reactivity, the pyrrolidine nitrogen can still undergo common amine derivatizations such as acylation and alkylation, although potentially requiring more forcing conditions.

N-Acylation: The nitrogen can be acylated using activated acyl sources. For instance, related pyrrolidine structures are readily acylated with reagents like 3,5-bis(trifluoromethyl)benzoyl chloride to form the corresponding amides. nih.gov This reaction is fundamental for incorporating the fluorinated pyrrolidine core into larger molecular frameworks.

N-Alkylation: Alkylation of the nitrogen atom is also feasible, though the reduced nucleophilicity may necessitate the use of highly reactive alkylating agents or specific catalytic conditions.

N-Deprotection: In multi-step syntheses, the pyrrolidine nitrogen is often protected, commonly with a tert-butoxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to liberate the secondary amine for subsequent functionalization.

The modulation of the nitrogen's basicity by substituents is a key factor in its reactivity profile. Studies on other substituted pyrrolidines have shown that electronically demanding groups have a pronounced effect on basicity, which in turn governs their utility in applications like organocatalysis. nih.gov

Reactivity of the Trifluoromethyl Groups (e.g., potential for further functionalization, influence on ring properties)

The trifluoromethyl group is exceptionally stable due to the strength of the carbon-fluorine bond and is generally considered chemically inert under most synthetic conditions. Direct functionalization of the CF₃ groups on the pyrrolidine ring is highly challenging and not a common synthetic strategy.

The primary role of the CF₃ groups is to modulate the properties of the pyrrolidine ring:

Electronic Influence: As powerful electron-withdrawing groups, they decrease the pKa of the pyrrolidine nitrogen, making it less basic. nih.gov They also increase the acidity of the N-H proton.

Conformational Effects: The steric bulk of the two CF₃ groups influences the puckering of the five-membered ring. This conformational preference can be crucial in directing the stereochemical outcome of reactions on the ring. nih.gov

Physicochemical Properties: The CF₃ groups significantly increase the lipophilicity of the molecule, a property often exploited in medicinal chemistry to improve membrane permeability.

While direct reaction on the CF₃ group is rare, the synthesis of trifluoromethyl ketones from esters using fluoroform (HCF₃) as a CF₃ anion source highlights a method for introducing this moiety, though it is not a functionalization of a pre-existing CF₃ group. beilstein-journals.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselective and stereoselective reactions are crucial for the synthesis of well-defined, complex molecules. masterorganicchemistry.com In the context of derivatizing a pre-existing 3,4-bis(trifluoromethyl)pyrrolidine core, the stereochemistry of the starting material and the nature of the CF₃ groups are the dominant controlling factors.

Regioselectivity: For an N-unsubstituted pyrrolidine, reactions will predominantly occur at the nitrogen atom. For C-H functionalization, the electron-withdrawing nature of the CF₃ groups deactivates the C-3 and C-4 positions towards electrophilic attack but may activate them towards certain types of nucleophilic or radical reactions.

Stereoselectivity: The existing stereocenters at C-3 and C-4 will direct the approach of incoming reagents. The bulky CF₃ groups can block one face of the molecule, leading to high diastereoselectivity in reactions at the nitrogen or at the C-2 and C-5 positions. For example, the alkylation of chiral pyrrolidin-2-ones has been shown to proceed with high stereoselection, controlled by the existing substituents. researchgate.net Similarly, asymmetric syntheses of related 2-(trifluoromethyl)pyrrolidines bearing three contiguous stereocenters have been achieved with high diastereo- and enantioselectivity. acs.org

The table below summarizes outcomes for stereoselective reactions in the synthesis of related substituted pyrrolidines.

Table 1: Examples of Stereoselective Syntheses of Substituted Pyrrolidines
Reaction TypeSubstratesKey Reagents/CatalystProductDiastereomeric Ratio (dr)Enantiomeric Ratio (er) / Excess (ee)Reference
Michael Addition/Reductive Cyclization1,1,1-Trifluoromethylketones + NitroolefinsOrganocatalystTrisubstituted 2-(trifluoromethyl)pyrrolidines>20:196:4 er acs.org
Azetidine (B1206935) Rearrangement2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines + Nucleophiles-3,4-Disubstituted 2-(trifluoromethyl)pyrrolidines>99:1- ugent.be
Intramolecular aza-Michael Reactionα-Trifluoromethyl acrylamide (B121943) derivative(S)-TRIP Phosphoric AcidTrifluoromethylated pyrrolidine-85% ee nih.gov
Friedel–Crafts-type AlkylationNon-racemic activated aziridines + ArenesMagic Blue (Catalyst)Ring-opened 2,2-diarylethylamines-up to 85% ee acs.org

Ring-Opening and Ring-Expansion Pathways (e.g., involving aziridinium (B1262131) intermediates)

Ring-rearrangement reactions provide powerful pathways for synthesizing substituted pyrrolidines that may be difficult to access directly. A common mechanistic motif involves the formation and subsequent opening of a strained bicyclic aziridinium intermediate.

This strategy has been successfully employed in:

Ring Expansion of Azetidines: Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be converted into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. ugent.be The hydroxyl group is first activated (e.g., by converting it to a leaving group). Intramolecular S_N2 attack by the azetidine nitrogen forms a bicyclic aziridinium ion. This strained intermediate is then intercepted by a variety of nucleophiles, which attack one of the carbon atoms of the former azetidine ring, leading to the expanded, five-membered pyrrolidine ring with high diastereoselectivity. ugent.be

Ring Contraction of Piperidines: A similar pathway allows for the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines. nih.gov Activation of the hydroxyl group is followed by intramolecular cyclization to an aziridinium intermediate, which is then opened by nucleophilic attack to yield the contracted pyrrolidine ring. nih.gov

These rearrangement pathways are synthetically valuable as they allow for the stereocontrolled introduction of substituents onto the pyrrolidine core.

Mechanistic Studies of Key Synthetic Transformations

Understanding the detailed mechanisms of reactions that form or modify the this compound scaffold is essential for optimizing reaction conditions and controlling product selectivity.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, transition states, and intermediates.

Transition State Analysis: In the copper-catalyzed intramolecular C-H amination to form pyrrolidines, computational studies have been used to map out the energetic landscape of the catalytic cycle. nih.govresearchgate.net These studies help to understand how the choice of ligand on the copper catalyst influences the reaction's efficiency and to distinguish between different proposed mechanistic pathways.

Intermediate Characterization: Mechanistic studies on the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles propose the formation of an iminium borohydride (B1222165) intermediate following a hydride abstraction step. nih.govacs.org Computational and experimental evidence can substantiate the existence and reactivity of such transient species. In cycloaddition reactions, computational analysis helps to explain the observed regio- and stereoselectivity by comparing the activation energies of the different possible transition states leading to various isomers. nih.gov

The outcome of a chemical transformation is highly dependent on the reaction conditions and the nature of the catalyst employed.

Reagent Effects: A study comparing N-fluoro and N-chloro amides in the aforementioned copper-catalyzed cyclization found that the N-fluoro reagent gave a significantly higher yield of the desired pyrrolidine, demonstrating a profound effect of the halide group on the reaction's course. nih.gov

Solvent and Additive Effects: In the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines, the choice of a hydrogen acceptor and solvent is critical for achieving high yields. acs.org Mechanistic studies revealed that the reaction proceeds through a catalytic cycle involving hydride abstraction and regeneration of the active borane (B79455) catalyst. nih.gov

The table below provides examples of how catalysts and conditions affect relevant pyrrolidine syntheses.

Table 2: Influence of Catalysts and Conditions on Pyrrolidine Synthesis
ReactionCatalyst/Reagent SystemKey FindingReference
Intramolecular C-H Amination[TpxCuL] ComplexesThe nature of the tris(pyrazolyl)borate (Tpx) ligand and the choice of halide (N-F vs. N-Cl) on the amide significantly impact reaction yield. nih.govresearchgate.net
Dehydrogenation of PyrrolidinesB(C6F5)3 with an alkene acceptorCatalytic cycle operates via hydride abstraction to form an iminium intermediate. The choice of hydrogen acceptor is crucial for catalyst turnover. nih.govacs.org
Trifluoromethylation of EstersFluoroform (HCF3) / KHMDS / TriglymeThis system effectively generates the CF3- anion for nucleophilic attack on esters, forming trifluoromethyl ketones. beilstein-journals.org

Applications in Advanced Chemical Synthesis and Scaffold Design

3,4-Bis(trifluoromethyl)pyrrolidine as a Building Block in Heterocyclic Synthesis

The this compound moiety serves as a valuable precursor in the construction of more complex heterocyclic systems. Its inherent structure can be modified and elaborated upon to generate a variety of heterocyclic frameworks. For instance, the pyrrolidine (B122466) ring itself is a foundational element in the synthesis of spiro[pyrrolidine-3,3´-oxindole] motifs, which are present in numerous natural and synthetic compounds with significant biological activities. nih.gov While direct examples of this compound in this specific synthesis are not detailed, the principle of using substituted pyrrolidines as key intermediates is well-established. nih.gov The presence of the two trifluoromethyl groups on the pyrrolidine ring can influence the reactivity and outcome of such synthetic transformations.

Furthermore, new mononuclear complexes of the 3,4-bis(trifluoromethyl)pyrrolyl ligand with Rh(I) and Ni(II) have been synthesized and characterized. nih.gov These organometallic complexes demonstrate the versatility of the trifluoromethylated pyrrole (B145914) system, a derivative of pyrrolidine, in coordinating with transition metals, opening avenues for its use in catalysis and materials science. nih.gov

Integration into Complex Molecular Architectures (e.g., bicyclic systems, spirocycles)

The rigid and three-dimensional nature of the this compound scaffold makes it an attractive component for incorporation into complex molecular architectures, including bicyclic and spirocyclic systems. Spirocycles, in particular, have gained prominence in drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties. nih.govmdpi.compharmablock.com

The synthesis of spirocyclic compounds often involves intramolecular reactions where a substituted pyrrolidine can act as a key precursor. For example, the synthesis of spiro[pyrrolidine-3,3´-oxindoles] has been achieved through a one-pot Pictet-Spengler-oxidative ring contraction of tryptamine. nih.gov The incorporation of the this compound unit into such structures would create novel spirocyclic systems with unique steric and electronic properties conferred by the trifluoromethyl groups. These fluorine-containing motifs can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

An example of the synthesis of trifluoromethyl-containing spirocyclic compounds is the Rh(III)-catalyzed C-H activation/annulation to produce CF3-containing spiro-[indene-proline] derivatives. mdpi.com This highlights a modern synthetic strategy for accessing complex spirocycles where a pyrrolidine ring is a core component.

Development of Chiral Fluorinated Auxiliaries and Ligands

Chiral pyrrolidine derivatives are widely used as auxiliaries and ligands in asymmetric synthesis. The introduction of trifluoromethyl groups at the 3 and 4 positions can lead to the development of novel chiral fluorinated ligands with distinct stereoelectronic properties. These ligands can be employed in metal-catalyzed reactions to induce high levels of enantioselectivity.

For example, (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether is a commercially available chiral prolinol derivative that incorporates multiple trifluoromethyl groups. sigmaaldrich.com While not a direct this compound derivative, it exemplifies the use of trifluoromethylated pyrrolidine-based structures as chiral auxiliaries. The synthesis of new phenanthroline-diamide ligands bearing trifluoromethyl groups, starting from (±)-2-(trifluoromethyl)pyrrolidine, further illustrates the development of complex chiral ligands from fluorinated pyrrolidine precursors. mdpi.com These ligands have been used in complexation studies with lanthanide(III) ions. mdpi.com

The synthesis of mononuclear complexes of the 3,4-bis(trifluoromethyl)pyrrolyl ligand with Rh(I) and Ni(II) also points towards the potential of this scaffold in ligand design for catalysis. nih.gov The electronic-withdrawing nature of the trifluoromethyl groups can modulate the electronic properties of the metal center, influencing the catalytic activity and selectivity of the resulting complex.

Exploration of Chemical Space and 3D Properties conferred by the this compound Scaffold

The incorporation of the this compound scaffold into molecules allows for a significant exploration of three-dimensional chemical space. nih.govnih.gov The non-planar nature of the pyrrolidine ring, combined with the steric bulk and specific conformational preferences imposed by the two trifluoromethyl groups, generates molecules with well-defined three-dimensional shapes. nih.govmdpi.com This is a crucial aspect in modern drug discovery, where a move away from "flat" aromatic structures towards more three-dimensional molecules is believed to improve physicochemical and pharmacological properties. researchgate.net

Increased Lipophilicity: The fluorine atoms can enhance the lipophilicity of the molecule, which can affect its membrane permeability and interaction with hydrophobic binding pockets.

Conformational Rigidity: The steric hindrance from the CF3 groups can restrict the conformational flexibility of the pyrrolidine ring and adjacent parts of the molecule, leading to a more defined three-dimensional structure. mdpi.com

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the in vivo half-life of a drug candidate.

The development of a family of novel spirocyclic scaffolds for the creation of compound libraries highlights the importance of exploring 3D chemical space. researchgate.net These scaffolds, which can include pyrrolidine rings, provide incremental changes in the relative orientation of diversity components, allowing for a systematic investigation of structure-activity relationships. researchgate.net

Precursor for Advanced Fluoroorganic Materials (excluding material properties and end-use applications)

The this compound scaffold can serve as a precursor for the synthesis of advanced fluoroorganic materials. The presence of multiple trifluoromethyl groups makes it a valuable building block for creating materials with tailored electronic and physical properties.

For example, fluorinated bipyridine derivatives, such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine, are used as ligands in metal complexes for various applications. ossila.com The synthesis of such ligands could potentially start from or be inspired by smaller fluorinated heterocyclic building blocks. The trifluoromethyl groups in these materials can influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com

Furthermore, the synthesis of mononuclear complexes with the 3,4-bis(trifluoromethyl)pyrrolyl ligand and metals like Rh(I) and Ni(II) demonstrates its utility as a precursor for organometallic materials. nih.gov These materials could be explored for their potential in various fields, leveraging the unique properties imparted by the trifluoromethylated pyrrole ligand.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient, scalable, and environmentally benign methods for synthesizing 3,4-bis(trifluoromethyl)pyrrolidine and its derivatives is a primary research goal. Current synthetic strategies often rely on harsh reagents, multi-step processes, and expensive starting materials. Future efforts will likely focus on:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries to catalytic methods will be crucial for producing enantiomerically pure stereoisomers. This includes developing novel catalysts for reactions such as asymmetric hydrogenations, cycloadditions, and ring-closing metathesis.

Innovative Precursor Strategies: Research into novel starting materials and ring-forming strategies is ongoing. For instance, the asymmetric synthesis of related 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been achieved through the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, offering a pathway with high diastereoselectivity. nih.gov The adaptation of classic organic reactions, such as the Michael reaction used to synthesize trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, could also provide new, more sustainable routes. nih.gov

Exploration of New Reactivity Modes and Derivatization Opportunities

Beyond its synthesis, exploring the reactivity of the this compound scaffold is essential for creating diverse molecular libraries. The pyrrolidine (B122466) ring offers multiple sites for functionalization.

C-H Functionalization: Direct, regioselective functionalization of the C-H bonds on the pyrrolidine ring is a highly attractive but challenging goal. Theoretical investigations into the C(sp3)–H trifluoromethylation of pyrrolidine using decatungstate/copper dual photocatalysis have shown that β-regioselective activation is more favorable than α-regioselective activation. sciopen.com Such computational insights can guide the experimental design of new reactions. sciopen.com

Derivatization at Nitrogen: The secondary amine of the pyrrolidine is a key handle for derivatization, allowing for the introduction of a wide array of substituents to modulate the molecule's properties.

Modification of Substituents: The trifluoromethyl groups themselves are generally inert, but other substituents at the 3 and 4 positions can be used as synthetic handles. For example, in a related tetraethylpyrrolidine system, 3,4-bis-hydroxymethyl groups were converted into azides, demonstrating a route for bifunctional derivatization. mdpi.com

Incorporation into Complex Scaffolds: The this compound motif can be incorporated into larger, more complex molecules. This has been demonstrated in the synthesis of novel fluoroquinolone antibiotics, where a 3-aminomethyl-4-trifluoromethyl-pyrrolidinyl group was attached at the C-7 position to create potent antibacterial agents. nih.gov The pyrrolyl analogue (the aromatic version of the ring) has also been used as a ligand to form mononuclear complexes with rhodium (I) and nickel (II). nih.gov

Advanced Stereochemical Control and Access to All Possible Stereoisomers

The this compound molecule possesses two stereocenters at the C3 and C4 positions. According to the 2n rule, where 'n' is the number of stereocenters, this gives rise to a maximum of 22 = 4 possible stereoisomers:

(3R,4R)

(3S,4S)

(3R,4S)

(3S,4R)

The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, typically referred to as the trans isomers. The (3R,4S) and (3S,4R) isomers are the cis isomers. If the pyrrolidine ring were symmetrically substituted at the 2 and 5 positions, the cis isomers would be identical, forming a single meso compound. However, in an unsubstituted pyrrolidine, they constitute a second pair of enantiomers.

Controlling this stereochemistry is critical, as different stereoisomers can exhibit vastly different biological activities and physicochemical properties. Research has shown that the stereochemical orientation of substituents on a pyrrolidine ring profoundly impacts its biological function. nih.gov For example, a cis-4-CF3 substituent on a pyrrolidine scaffold was found to favor a specific pseudo-axial conformation of other groups, which was key for agonist activity at the GRP40 receptor. nih.gov In a separate study on fluoroquinolones, the (3R, 4S)-3-aminomethyl-4-trifluoromethyl derivative was identified as the optimal isomer due to its superior activity and low side-effect potential. nih.gov

Future research will focus on developing highly diastereoselective and enantioselective synthetic methods to access each of these stereoisomers in high purity. This will enable a thorough investigation of how each specific spatial arrangement of the trifluoromethyl groups influences molecular interactions and biological outcomes.

Stereoisomer ConfigurationRelationshipCommon Descriptor
(3R, 4R)Enantiomer of (3S, 4S)trans
(3S, 4S)Enantiomer of (3R, 4R)trans
(3R, 4S)Enantiomer of (3S, 4R)cis
(3S, 4R)Enantiomer of (3R, 4S)cis

Expanded Role in Scaffold-Based Library Design

The pyrrolidine ring is a prevalent motif in medicinal chemistry, and its sp³-rich, non-planar structure provides access to three-dimensional chemical space that is often missing in more traditional, flat aromatic scaffolds. nih.gov The this compound scaffold is particularly valuable for library design due to the unique properties conferred by the CF3 groups.

The future in this area involves the systematic use of this scaffold to generate large, diverse combinatorial libraries for high-throughput screening. nih.gov The goal is to explore new biological targets and develop novel therapeutic agents. The defined stereochemistry of the scaffold can be used to create molecules with well-defined spatial dispositions of functional groups, which may enable interaction with challenging biological targets like protein-protein interfaces. rsc.org An example of this approach is the screening of a scaffold-ranking library, which included pyrrolidine-based compounds, to identify novel, broad-spectrum antibacterial agents against ESKAPE pathogens. nih.gov

Feature of ScaffoldAdvantage in Library DesignSource
sp³-Rich CoreIncreased 3D molecular shape, exploration of novel chemical space nih.govrsc.org
Trifluoromethyl GroupsEnhanced metabolic stability, lipophilicity, and binding interactions nih.gov
Stereochemical RigidityPrecise spatial orientation of appended functional groups nih.govrsc.org
Multiple Derivatization SitesAbility to generate large and diverse chemical libraries mdpi.comnih.gov

Synergistic Experimental and Computational Research Approaches

The integration of computational chemistry with experimental work is accelerating progress in chemical research. This synergy is particularly impactful in the context of developing and understanding complex molecules like this compound.

Predicting Reactivity and Selectivity: As demonstrated in the photocatalytic trifluoromethylation of pyrrolidine, density functional theory (DFT) computations can be used to model reaction pathways, calculate activation energies, and predict the most likely outcomes (e.g., regioselectivity). sciopen.com This allows researchers to prioritize experiments, saving time and resources. sciopen.com

Rationalizing Stereochemical Outcomes: Computational modeling can help explain the origins of stereoselectivity in asymmetric reactions. By modeling transition states, researchers can understand the non-covalent interactions that favor the formation of one stereoisomer over others.

Accelerating Sustainable Process Development: A combined in silico and high-throughput experimentation strategy proved highly effective in developing a sustainable manufacturing route for a related fluorinated proline derivative. acs.org This approach allows for the rapid screening of catalysts, solvents, and reaction conditions to identify optimal, environmentally friendly processes. acs.org

Future research on this compound will increasingly rely on this dual approach. Computational studies will guide the design of more efficient syntheses, predict novel reactivity, and help rationalize the structure-activity relationships of its derivatives, while experimental work will validate and refine the computational models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-bis(trifluoromethyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of fluorinated precursors or hydrogenation of pyrroline derivatives. For example, trifluoromethyl-substituted pyrrolidines are often synthesized using palladium-catalyzed coupling reactions or hydrazone intermediates under controlled temperatures (40–80°C) . Yield optimization requires careful selection of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., THF or DMF), with yields typically ranging from 50–75% depending on steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Critical for identifying trifluoromethyl group environments (δ = -60 to -70 ppm) and confirming regioselectivity .
  • X-ray crystallography : Resolves stereochemistry and conformational preferences, particularly for chiral derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₇F₆N: theoretical m/z 231.04) and fragmentation patterns .

Q. How does the compound’s lipophilicity and metabolic stability compare to non-fluorinated pyrrolidines?

  • Methodology : Use logP measurements (e.g., shake-flask method) to quantify lipophilicity. The trifluoromethyl groups increase logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability. Metabolic stability is assessed via liver microsome assays, where fluorination reduces cytochrome P450-mediated degradation by 40–60% .

Advanced Research Questions

Q. What are the mechanistic implications of trifluoromethyl groups in nucleophilic substitution reactions involving this compound?

  • Methodology : The strong electron-withdrawing effect of CF₃ groups polarizes adjacent bonds, accelerating SN2 reactions at the pyrrolidine nitrogen. Kinetic studies (e.g., using Eyring plots) reveal activation energies reduced by 15–20 kJ/mol compared to non-fluorinated analogs. Solvent effects (e.g., DMSO vs. acetonitrile) further modulate reaction rates .

Q. How does the conformational rigidity of this compound influence its binding to biological targets?

  • Methodology : Computational modeling (DFT or MD simulations) predicts a puckered pyrrolidine ring with CF₃ groups in equatorial positions, minimizing steric clash. Comparative studies with 2,5-bis(trifluoromethyl)pyrrolidine show 3,4-substitution improves binding affinity to G-protein-coupled receptors (GPCRs) by 3-fold due to optimized van der Waals interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) often arise from assay conditions. Standardize protocols:

  • Use uniform cell lines (e.g., HEK293 for receptor studies).
  • Control for solvent effects (e.g., DMSO ≤0.1%).
  • Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Key Research Gaps

  • Stereoelectronic effects : Limited data on how CF₃ groups influence π-backbonding in metal complexes .
  • Toxicity profiles : No published in vivo studies on long-term exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.